1-Benzyl-3-methyl-1H-pyrazol-4-amine
Description
Significance of Pyrazole (B372694) Core Structures in Heterocyclic Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. sigmaaldrich.comchim.it This structural motif is not merely a chemical curiosity but a "privileged scaffold" in medicinal chemistry, owing to its presence in a wide array of biologically active compounds. nih.govnih.gov The pyrazole nucleus is a key component in numerous pharmaceuticals, agrochemicals, and materials science applications. sigmaaldrich.comgoogle.com Its unique electronic properties and the ability of its nitrogen atoms to participate in hydrogen bonding contribute to its versatile binding capabilities with various biological targets. nih.gov
The amphoteric nature of the pyrazole core allows for the straightforward introduction of various functional groups, making it a highly adaptable framework for chemical synthesis. nih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. sigmaaldrich.comgoogle.com This wide range of biological activities has spurred extensive research into the synthesis and functionalization of pyrazole-containing molecules. google.com
Strategic Importance of Aminopyrazoles as Versatile Chemical Scaffolds
The introduction of an amino group onto the pyrazole ring gives rise to aminopyrazoles, a class of compounds with enhanced strategic importance in chemical synthesis and drug discovery. nih.govsmolecule.com Aminopyrazoles are considered versatile and highly useful frameworks, serving as key intermediates in the construction of more complex heterocyclic systems. nih.govsmolecule.com The amino group provides a reactive handle for a variety of chemical transformations, allowing for the facile diversification of the pyrazole scaffold. smolecule.com
The position of the amino group on the pyrazole ring significantly influences the chemical reactivity and biological activity of the resulting derivatives. nih.gov For instance, 3(5)-aminopyrazoles and 5-aminopyrazoles are widely used as precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves associated with significant biological activities. smolecule.com The N-aryl-5-aminopyrazole motif, in particular, is a recurrent scaffold in the development of kinase inhibitors. nih.govrsisinternational.org
Overview of Research Trajectories for 1-Benzyl-3-methyl-1H-pyrazol-4-amine
While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its primary role in contemporary chemical research appears to be that of a specialized building block. rsisinternational.orgsmolecule.com Its structural features—a protected pyrazole nitrogen (N-benzyl), a defined methyl group at position 3, and a reactive amino group at position 4—make it a well-defined starting material for the synthesis of a variety of more complex molecules. nih.govnih.gov
The research trajectories for this compound can be largely inferred from studies on related aminopyrazole derivatives. A significant area of application is in medicinal chemistry, particularly in the development of kinase inhibitors. The aminopyrazole scaffold is a known hinge-binding motif for many protein kinases, and derivatives of this compound could be synthesized to explore their potential as inhibitors of specific kinases involved in various diseases. nih.govnih.gov
Furthermore, this compound serves as a valuable intermediate for creating libraries of diverse pyrazole derivatives through reactions involving the amino group. These derivatives can then be screened for a wide range of biological activities, including antimicrobial and anticancer properties. smolecule.com The benzyl (B1604629) group on the pyrazole nitrogen also offers possibilities for further chemical modification, although it is often used as a stable protecting group during multi-step syntheses.
Below are some of the key properties of this compound:
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 1545268-43-6 | sigmaaldrich.com |
| Molecular Formula | C11H13N3 | sigmaaldrich.com |
| Molecular Weight | 187.24 g/mol | nih.gov |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-11(12)8-14(13-9)7-10-5-3-2-4-6-10/h2-6,8H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRHLGNZIDLTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 3 Methyl 1h Pyrazol 4 Amine and Its Precursors
Classical Approaches to Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is a well-established area of organic synthesis, with several classical methods providing a robust foundation for creating a diverse range of pyrazole derivatives.
Cyclization Reactions Involving Hydrazines and 1,3-Diketones
The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for constructing the pyrazole ring. wikipedia.orgnih.gov This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov For the synthesis of the 1-benzyl-3-methylpyrazole core, the reaction would typically involve the cyclization of a 1,3-diketone, such as acetylacetone (B45752), with benzylhydrazine (B1204620). The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. wikipedia.org The regioselectivity of this reaction, determining the position of the substituents on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the diketone and the hydrazine. nih.gov
A variety of solvents and catalysts can be employed to optimize the Knorr synthesis. While traditional methods often utilize protic solvents like ethanol, studies have shown that aprotic dipolar solvents can offer improved yields and regioselectivity. nih.gov Furthermore, one-pot procedures have been developed where 1,3-diketones are generated in situ from ketones and acid chlorides, followed by the addition of hydrazine to form the pyrazole, streamlining the synthetic process. nih.govorganic-chemistry.org
| Reactant 1 | Reactant 2 | Key Transformation | Product Core |
|---|---|---|---|
| 1,3-Diketone (e.g., Acetylacetone) | Hydrazine (e.g., Benzylhydrazine) | Condensation and Cyclization | Substituted Pyrazole |
Development of Novel Heterocyclic Ring Synthesis Strategies
Beyond the classical Knorr synthesis, research has led to the development of novel strategies for pyrazole ring formation. These methods often offer improved efficiency, regioselectivity, and substrate scope. For instance, copper- and rhodium-catalyzed reactions have emerged as powerful tools for pyrazole synthesis. acs.orgorganic-chemistry.org Copper(I)-mediated electrophilic cyclization of α,β-alkynic hydrazones provides a route to pyrazole derivatives under mild conditions. acs.org Similarly, rhodium-catalyzed addition-cyclization of hydrazines with alkynes presents another modern approach. organic-chemistry.org
Multicomponent reactions (MCRs) have also gained prominence in the synthesis of highly substituted pyrazoles. nih.govbeilstein-journals.org These reactions, where multiple starting materials react in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. For example, a one-pot synthesis of 1,4,5-substituted pyrazoles can be achieved from 1,3-dicarbonyl compounds, DMF-dimethylacetal, and hydrazines. beilstein-journals.org
Targeted Synthesis of the 1-Benzyl-3-methyl-1H-pyrazol-4-amine Framework
Once the 1-benzyl-3-methylpyrazole core is established, the introduction of the 4-amino group is a crucial step to arrive at the target molecule. A common and effective strategy for this transformation involves the nitration of the pyrazole ring followed by the reduction of the resulting nitro group. mdpi.com This two-step process allows for the regioselective introduction of the amino group at the C4 position. The nitration of pyrazoles can be achieved using various nitrating agents, and the subsequent reduction of the nitro group to an amine is a well-established transformation in organic chemistry. researchgate.netresearchgate.net
Reductive Amination Pathways
While the nitration-reduction sequence is a primary route, reductive amination represents an alternative, albeit potentially more complex, pathway for the synthesis of aminopyrazoles. ineosopen.org
Reductive amination involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine in the presence of a reducing agent. ineosopen.org In the context of synthesizing this compound, this would conceptually involve a precursor such as 1-benzyl-3-methyl-1H-pyrazole-4-carbaldehyde. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the corresponding amine. ineosopen.orgresearchgate.net
The initial step is the nucleophilic attack of an amine on the carbonyl group of the aldehyde to form a hemiaminal, which then dehydrates to form an imine or an iminium ion. This intermediate is then reduced in situ to the final amine product.
The success of a reductive amination reaction hinges on the choice of the reducing agent and the reaction conditions. The reducing agent must be capable of reducing the iminium intermediate without significantly reducing the starting carbonyl compound. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
For the reduction of a nitro group, a variety of reducing agents can be employed. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. nih.govyoutube.com Other effective reducing systems include metals in acidic media, such as iron or zinc in the presence of hydrochloric acid, and tin(II) chloride. youtube.com The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. youtube.com For instance, tin(II) chloride is known for its chemoselectivity in reducing nitro groups. youtube.com
| Transformation | Starting Material | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| Pyrazole Ring Formation | 1,3-Diketone + Benzylhydrazine | Acid or Base Catalysis, Heat | 1-Benzyl-3-methyl-1H-pyrazole |
| Nitration | 1-Benzyl-3-methyl-1H-pyrazole | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 1-Benzyl-3-methyl-4-nitro-1H-pyrazole |
| Nitro Group Reduction | 1-Benzyl-3-methyl-4-nitro-1H-pyrazole | Reducing Agent (e.g., SnCl₂, Fe/HCl, H₂/Pd-C) | This compound |
| Reductive Amination (Hypothetical) | 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde + Amine Source | Reducing Agent (e.g., NaBH(OAc)₃) | This compound |
Nucleophilic Substitution Reactions
Nucleophilic substitution represents a fundamental approach for the introduction of the crucial amine functionality onto the pyrazole ring. These methods typically involve the displacement of a leaving group on the pyrazole core by an amine nucleophile.
Halide-to-Amine Displacement Approaches
A primary strategy for the synthesis of aminopyrazoles involves the direct displacement of a halide, most commonly chloro or bromo, from the pyrazole ring. This approach is predicated on the activation of the pyrazole ring towards nucleophilic attack. The pyrazole ring itself possesses a moderate π-excessive character, which can disfavor direct nucleophilic aromatic substitution. encyclopedia.pub However, the presence of electron-withdrawing groups or strategic placement of substituents can facilitate this transformation. encyclopedia.pub For instance, the synthesis of related aminopyrazoles has been achieved by reacting a halogenated pyrazole precursor with an amine source. While direct amination of a pre-formed 1-benzyl-4-halo-3-methyl-1H-pyrazole is a conceivable route, the literature more frequently describes the construction of the pyrazole ring with the amine or a precursor group already in place.
Strategies for Controlled Amine Linkage Formation
Achieving controlled and regioselective formation of the amine linkage is paramount in pyrazole synthesis. One established method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. datapdf.comnih.govyoutube.com To obtain the desired 4-amino substitution pattern, a precursor to the amino group is often incorporated into the dicarbonyl starting material.
For example, a common precursor is a β-ketonitrile, which upon cyclization with a substituted hydrazine, yields a 5-aminopyrazole. mdpi.com Subsequent functional group interconversions would then be necessary to arrive at the 4-amino isomer. A more direct approach involves the use of precursors where the future amino group is masked. For instance, the cyclocondensation of hydrazine derivatives with α,β-unsaturated nitriles bearing a leaving group at the β-position can directly lead to the formation of 5-aminopyrazoles. mdpi.com
Direct electrophilic amination of primary amines is another strategy, though it often requires a large excess of the amine due to the increased nucleophilicity of the resulting hydrazine. acs.org This can be circumvented by using N-protected electrophilic amination reagents, although this adds a deprotection step to the synthetic sequence. acs.org
Multi-Step Synthetic Sequences Incorporating Protecting Groups
Complex organic syntheses often necessitate the use of protecting groups to mask reactive functional groups, thereby preventing unwanted side reactions and enabling regioselective transformations. The synthesis of this compound is no exception, with protecting groups playing a crucial role in directing the desired chemical modifications.
Amine Protection and Deprotection Strategies (e.g., Schiff Base Formation)
The protection of amine functionalities is a common strategy in multi-step syntheses. One widely used protecting group for amines is the tert-butyloxycarbonyl (Boc) group. japsonline.com The protection of a secondary amine in a substituted pyrazole derivative has been successfully achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of catalysts like polyethylene (B3416737) glycol-400 (PEG-400). japsonline.com This method has been shown to be efficient, with high yields and no formation of common side products like isocyanates or ureas. japsonline.com
Another approach involves the formation of a Schiff base by reacting the amine with an aldehyde or ketone. For example, a substituted pyrazole can be reacted with formaldehyde (B43269) to form a protected intermediate. japsonline.com Deprotection of these groups is typically achieved under acidic conditions. For instance, N-Boc protected pyrazoles can be deprotected to reveal the free amine. rsc.org Similarly, acid-catalyzed hydrolysis can be used to remove aminal protecting groups derived from formaldehyde and a secondary amine. researchgate.net
Table 1: Amine Protection Strategies
| Protecting Group | Reagent | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Boc | (Boc)2O | PEG-400, Room Temp. | 95% | japsonline.com |
| Boc | (Boc)2O | DMAP, Room Temp. | 85% | japsonline.com |
Sequential Alkylation and Functional Group Interconversions
The synthesis of complex pyrazoles often relies on a sequence of alkylation and functional group interconversion (FGI) steps. ub.edu A powerful strategy involves the use of a protecting group to direct regioselective functionalization. For example, the SEM (2-(trimethylsilyl)ethoxymethyl) group has been employed to control the regioselectivity of both C-arylation and N-alkylation of the pyrazole core. nih.govnih.gov This approach allows for the sequential functionalization of all positions on the pyrazole ring with high control. nih.gov
The N-alkylation of SEM-protected pyrazoles enables the regioselective introduction of substituents on the nitrogen atoms, a process that can be challenging due to the potential for multiple alkylation products in unprotected pyrazoles. nih.govnih.gov Following the desired modifications, the SEM group can be removed, and further functional group interconversions can be carried out. This methodology provides a versatile route to fully substituted pyrazoles from common precursors. nih.gov
Another example of sequential transformations involves the synthesis of pyrazole-derived α-amino acids. rsc.org In this process, a Horner-Wadsworth-Emmons reaction is followed by a one-pot condensation/aza-Michael reaction to construct the pyrazole ring. Subsequent selective deprotection of an ester group under mild conditions yields an N-Cbz protected α-amino acid, which can be further modified. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Type for Pyrazolyl Substituents)
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been increasingly applied to the synthesis and functionalization of pyrazoles. rsc.orgacs.org
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a particularly versatile method for introducing aryl or other substituents onto the pyrazole ring. datapdf.com A general protocol for the Suzuki coupling of pyrazole triflates with arylboronic acids has been developed, allowing for the late-stage introduction of aryl groups onto the pyrazole scaffold. datapdf.com The use of ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) has been shown to improve reaction yields. datapdf.com
Bulky pyrazole-based ligands have also been synthesized and used to create bis(pyrazolyl)palladium(II) complexes. nih.gov These complexes have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions, with the steric and electronic properties of the pyrazole ligands influencing the efficiency of the catalyst. nih.gov For instance, increasing the steric bulk of the ligands can enhance catalytic activity. nih.gov The reaction conditions, such as temperature, can also play a significant role, with higher temperatures sometimes leading to the formation of palladium black and a reduction in catalytic efficiency. nih.gov
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Pyrazole Derivatives
| Pyrazole Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pyrazole Triflate | Arylboronic Acid | Pd(OAc)2, dppf | - | - | datapdf.com |
| Bromobenzene | Phenylboronic Acid | Phenyl-bearing bis(pyrazolyl)palladium(II) complex (0.33 mol%) | 140 °C, 4 h | 98% | nih.gov |
Green Chemistry and Sustainable Synthetic Routes
The synthesis of pyrazole derivatives, including this compound, has increasingly adopted the principles of green chemistry. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.
Solvent-Free Reaction Conditions
A significant advancement in green organic synthesis is the implementation of solvent-free reaction conditions, which eliminates the environmental and economic costs associated with volatile organic solvents. researchgate.net For the synthesis of pyrazole precursors, one-pot, solvent-free protocols are particularly effective. nih.gov These reactions can be conducted by heating a mixture of the starting materials, such as a diketone and a hydrazine derivative, often with a catalyst. tandfonline.commdpi.com For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde can be carried out by heating the neat mixture at 120 °C to form the corresponding imine, which is a key intermediate. mdpi.com This method is noted for its operational simplicity and the fact that isolation and purification of intermediates are often not required. mdpi.com Similarly, various pyrano [2,3-c] pyrazole derivatives have been synthesized under solvent-free conditions by stirring aromatic aldehydes, malononitrile, and a pyrazolin-5-one derivative at elevated temperatures, resulting in high yields within minutes. tandfonline.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a powerful technique in modern chemistry, offering significant advantages over conventional heating methods. rasayanjournal.co.in The primary mechanisms involve dipolar polarization and conduction, leading to rapid and uniform heating of the reaction mixture. scilit.com This results in dramatically reduced reaction times, increased product yields, and often greater selectivity. rasayanjournal.co.inscilit.com
For pyrazole synthesis, microwave irradiation has been shown to be highly efficient. Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes. dergipark.org.tr For example, a three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones was developed using controlled microwave irradiation at 160 °C, completing the reaction in 55 minutes with yields ranging from 60-85%. sunway.edu.mynih.gov In another study, the synthesis of 1-aryl-1H-pyrazole-5-amines was achieved by heating the reactants in a microwave reactor at 150 °C for just 10-15 minutes, using water as a green solvent. nih.gov The comparison between conventional and microwave-assisted methods consistently demonstrates the superiority of the latter in terms of both speed and efficiency. researchgate.net
Table 1: Comparison of Synthesis Methods for Pyrazoline Derivatives
| Parameter | Conventional Method | Microwave-Assisted | Ionic Liquid |
|---|---|---|---|
| Temperature | Reflux | 110°C | Room Temp. - 110°C |
| Reaction Time | 3-12 hours | 2-10 minutes | 5-15 minutes |
| Product Yield | 55-75% | 79-89% | 87-96% |
Data synthesized from comparative studies on pyrazoline derivatives. researchgate.net
Application of Ionic Liquid Catalysts
Ionic liquids (ILs) are salts with melting points below 100°C that have gained attention as green alternatives to traditional organic solvents due to their low volatility, high thermal stability, and tunable properties. bohrium.comias.ac.in In pyrazole synthesis, ILs can function as both the solvent and the catalyst, facilitating efficient and clean reactions. bohrium.com
Brønsted acidic ionic liquids (BAILs) like triethylammonium (B8662869) hydrogen sulphate ([Et3NH][HSO4]) and N-methyl-2-pyrrolidone hydrogen sulfate (B86663) ([NMP]+HSO4−) have proven to be effective catalysts. nih.gov For example, [Et3NH][HSO4] was used as a catalyst in the four-component, one-pot synthesis of dihydropyrano[2,3-c]pyrazoles, achieving excellent yields (94%) in just 15 minutes at room temperature. nih.gov A key advantage of ILs is their reusability. The [Et3NH][HSO4] catalyst could be recovered and reused for up to five cycles with only a minor decrease in product yield. nih.gov Similarly, transition metal-based ionic liquids, such as [C4mim][FeCl4], have been successfully used for the one-pot synthesis of pyrazoles at room temperature, with the catalyst being reusable for four cycles. ias.ac.in
Comparative Analysis of Synthetic Efficiencies and Selectivities
The choice of synthetic methodology has a profound impact on the efficiency and selectivity of the formation of this compound and its analogs.
Evaluation of Reaction Yields and Byproduct Formation
Modern synthetic methods generally offer superior yields and cleaner reaction profiles compared to traditional approaches. Conventional methods for pyrazoline synthesis often result in yields below 70% and can be plagued by the formation of byproducts due to longer reaction times and higher temperatures. nih.govdntb.gov.ua
In contrast, microwave-assisted techniques and the use of ionic liquid catalysts consistently produce higher yields, often exceeding 80% or even 90%. researchgate.net Microwave-assisted synthesis of 1,3,5-triarylpyrazoles, for instance, achieved yields of 90-96%. rasayanjournal.co.in The use of an ionic liquid catalyst in the synthesis of dihydropyrano[2,3-c]pyrazoles resulted in a 94% yield. nih.gov The enhanced efficiency of these methods is attributed to more controlled and rapid reaction conditions, which minimize the opportunity for side reactions and byproduct formation. nih.gov
Table 2: Catalyst Reusability in Ionic Liquid-Mediated Synthesis
| Cycle | Yield (%) using [Et3NH][HSO4] nih.gov | Yield (%) using [C4mim][FeCl4] ias.ac.in |
|---|---|---|
| 1 | 94 | 90 |
| 2 | 92 | 88 |
| 3 | 91 | 84 |
| 4 | 88 | 78 |
| 5 | 85 | - |
This table demonstrates the potential for catalyst recycling in green synthesis protocols.
Regioselective and Stereoselective Synthesis Considerations
A significant challenge in the synthesis of asymmetrically substituted pyrazoles is controlling the regioselectivity. The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can potentially yield two different regioisomers. mdpi.com For the synthesis of this compound, ensuring the correct placement of the benzyl (B1604629) group on the N1 position and the methyl group at the C3 position is critical.
Recent research has developed highly regioselective synthetic pathways. For example, a remarkably regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was achieved through the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide, yielding the desired isomer in high yields (59% to 98%). mdpi.com Another study found that reaction selectivity could be controlled by the choice of hydrazine reactant; using arylhydrazine hydrochlorides favored the formation of the 1,3-regioisomer, while the corresponding free hydrazine base led exclusively to the 1,5-regioisomer. acs.org The regioselectivity of such transformations is often confirmed using advanced analytical techniques like 2D-NMR. rsc.org While stereoselectivity is a crucial consideration for pyrazoles with chiral centers, it is not a factor in the synthesis of the achiral target compound, this compound.
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, with specific bonds and functional groups absorbing radiation at characteristic frequencies. This allows for a qualitative assessment of the molecular structure.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 1-Benzyl-3-methyl-1H-pyrazol-4-amine, the spectrum is characterized by vibrations of the amine, the benzyl (B1604629) substituent, and the pyrazole (B372694) core.
The primary amine (-NH₂) group at the C4 position gives rise to distinct stretching vibrations. Typically, two bands are observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. researchgate.netnih.gov An N-H scissoring (bending) vibration is also expected around 1650-1580 cm⁻¹. researchgate.net
The benzyl group contributes several characteristic signals. The aromatic C-H stretching vibrations of the phenyl ring typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). researchgate.net The aliphatic C-H stretches of the methylene (B1212753) (-CH₂) bridge are observed just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). Aromatic C=C stretching vibrations within the phenyl ring usually produce a series of peaks in the 1600-1450 cm⁻¹ range. mdpi.com
The pyrazole ring itself has characteristic ring stretching vibrations, often involving C=C and C=N bonds, which are also found in the 1600-1400 cm⁻¹ region, sometimes overlapping with the signals from the phenyl ring. researchgate.net The C-N stretching vibrations for both the pyrazole ring and the amine substituent are expected in the 1350-1250 cm⁻¹ range. researchgate.net The methyl group (-CH₃) attached to the pyrazole ring would show symmetric and asymmetric C-H bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.
A summary of the predicted key FT-IR absorption bands is presented in Table 3.1.
Table 3.1: Predicted FT-IR Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Ring) |
| 2975 - 2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |
| 1650 - 1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| 1610 - 1450 | C=C & C=N Ring Stretch | Phenyl & Pyrazole Rings |
| ~1460 & ~1380 | C-H Bend | Methyl (-CH₃) |
| 1350 - 1250 | C-N Stretch | Aryl-N, Aryl-NH₂ |
FT-Raman spectroscopy provides data that is complementary to FT-IR. While FT-IR measures absorption based on changes in dipole moment, Raman scattering depends on changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar character often produce stronger signals in Raman spectra. For this compound, the symmetric "breathing" mode of the phenyl ring, typically around 1000 cm⁻¹, would be expected to be a prominent feature in the FT-Raman spectrum. The C=C and C=N stretching vibrations of the heterocyclic and aromatic rings are also active in Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is the most definitive method for elucidating the complete structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and correlations, the exact connectivity and spatial relationships between atoms can be established.
¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, distinct signals are expected for each unique proton environment. The five protons of the benzyl group's phenyl ring would typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). rsc.org The benzylic methylene (-CH₂) protons, being adjacent to both the aromatic ring and the pyrazole nitrogen, are expected to resonate as a singlet around δ 5.1-5.3 ppm. rsc.org The single proton on the pyrazole ring (H-5) would appear as a singlet, likely around δ 7.3-7.5 ppm. The methyl group (-CH₃) protons at the C3 position are expected to be a sharp singlet in the upfield region, around δ 2.1-2.3 ppm. rsc.org The amine (-NH₂) protons would produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but could be expected around δ 3.5-4.5 ppm.
Table 3.2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.4 - 7.2 | Multiplet | 5H | Phenyl-H |
| ~ 7.35 | Singlet | 1H | Pyrazole C₅-H |
| ~ 5.20 | Singlet | 2H | Benzyl -CH₂- |
| ~ 4.0 (broad) | Singlet | 2H | -NH₂ |
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The phenyl ring carbons are expected in the δ 126-138 ppm range, with the ipso-carbon (attached to the CH₂ group) appearing near δ 137 ppm. rsc.orgorganicchemistrydata.org The benzylic carbon (-CH₂) signal is predicted to be around δ 52-55 ppm. rsc.org Within the pyrazole ring, the C3 and C5 carbons are quaternary or methine carbons, while C4 is attached to the amine group. Based on data from related substituted pyrazoles, the C3 (bearing the methyl group) might appear around δ 147 ppm, the C4 (bearing the amine group) around δ 120-125 ppm, and the C5 methine carbon around δ 135-140 ppm. organicchemistrydata.orgresearchgate.net The methyl carbon signal is expected at a high-field position, typically around δ 11-14 ppm. rsc.org
Table 3.3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 147 | Pyrazole C₃ |
| ~ 138 | Pyrazole C₅ |
| ~ 137 | Phenyl C-ipso |
| ~ 129 - 127 | Phenyl C-ortho, C-meta, C-para |
| ~ 122 | Pyrazole C₄ |
| ~ 53 | Benzyl -CH₂- |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, COSY would primarily show correlations among the protons of the phenyl ring, helping to assign the ortho, meta, and para positions. No other cross-peaks are expected, as the other proton signals (C₅-H, -CH₂-, -CH₃) are singlets with no adjacent protons to couple with.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹J_CH coupling). It would definitively link the proton signals in Table 3.2 with their corresponding carbon signals in Table 3.3. For example, the singlet at ~5.20 ppm would correlate with the carbon at ~53 ppm, confirming the -CH₂- group assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting the different fragments of the molecule. Key expected correlations include:
From the benzylic -CH₂- protons (~5.20 ppm) to the pyrazole C5 (~138 ppm) and the phenyl ipso-carbon (~137 ppm), confirming the N1-benzyl linkage.
From the methyl protons (~2.20 ppm) to the pyrazole C3 (~147 ppm) and C4 (~122 ppm), confirming the position of the methyl group.
From the pyrazole C₅-H proton (~7.35 ppm) to pyrazole C4 (~122 ppm) and the benzylic carbon (~53 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY is critical for determining the preferred conformation. A key expected correlation would be between the benzylic -CH₂- protons and the pyrazole C₅-H, confirming their spatial proximity. researchgate.netresearchgate.net This helps to understand the orientation of the benzyl group relative to the pyrazole ring.
The structure of this compound is not static. There is freedom of rotation around the N1-CH₂ and the CH₂-phenyl single bonds. Advanced NMR techniques can be employed to study these dynamic processes.
Variable-Temperature (VT) NMR studies could provide information on the energy barrier to rotation of the benzyl group. scielo.br At low temperatures, this rotation might slow sufficiently on the NMR timescale to cause the two benzylic protons to become magnetically non-equivalent, appearing as a pair of doublets (an AX system) instead of a singlet. Similarly, the ortho and meta protons on the phenyl ring could also become non-equivalent. By analyzing the temperature at which the signals coalesce, the activation energy for the rotational barrier can be calculated.
Furthermore, quantitative NOESY experiments can give more precise information about the time-averaged distances between protons, allowing for a more detailed model of the dominant solution-state conformation of the molecule. researchgate.net These studies are vital for understanding how the molecule occupies three-dimensional space, a key factor in its chemical reactivity and interactions.
Mass Spectrometry for Molecular Composition and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For "this compound" (C₁₁H₁₃N₃), the theoretical monoisotopic mass is 187.11095 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amines, often resulting in the observation of the protonated molecule, [M+H]⁺. In the case of "this compound," the [M+H]⁺ ion would have an m/z value of approximately 188.11823.
Collision-activated dissociation (CAD) of this protonated molecule would induce fragmentation, providing valuable structural information. Based on studies of similar benzylamine (B48309) and pyrazole structures, several fragmentation pathways can be anticipated nih.govnih.gov:
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia, which would result in a fragment ion [MH - NH₃]⁺. nih.gov
Benzylic Cleavage: The most characteristic fragmentation would likely involve the cleavage of the benzyl group. This can happen in two primary ways:
Formation of the stable benzyl cation (C₇H₇⁺) at m/z 91.
Formation of a pyrazole-containing cation radical after the loss of a benzyl radical.
Ring Fragmentation: The pyrazole ring itself can undergo cleavage, although this often requires higher collision energies.
Studies on protonated benzylamines show that the initial loss of NH₃ is a low-energy process. nih.gov The fragmentation of more complex benzyl-containing triazines under ESI-CAD conditions also highlights the tendency for rearrangements involving the benzyl group prior to dissociation. nih.gov
Table 1: Predicted ESI-MS Adducts and Fragments for this compound
| Ion Species | Formula | Predicted m/z |
| [M+H]⁺ | C₁₁H₁₄N₃⁺ | 188.11823 |
| [M+Na]⁺ | C₁₁H₁₃N₃Na⁺ | 210.10017 |
| [M+K]⁺ | C₁₁H₁₃N₃K⁺ | 226.07411 |
| [M-H]⁻ | C₁₁H₁₂N₃⁻ | 186.10367 |
This table is based on predicted values for a related isomer, 1-benzyl-5-methyl-1H-pyrazol-3-amine, as direct experimental data for the target compound is not available. uni.lu
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction techniques provide unequivocal proof of a molecule's three-dimensional structure and its packing arrangement in a crystal.
For example, the crystal structure of 4-benzyl-1H-pyrazole reveals a bilayered organization in the solid state, with distinct layers of pyrazole and phenyl aromatic moieties. iucr.orgnih.gov The benzyl group's conformation relative to the pyrazole ring is a key structural feature. In the crystal structure of a complex derived from 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone, the phenyl and pyrazolone (B3327878) rings are twisted relative to each other. nih.gov It is highly probable that the benzyl and pyrazole rings in "this compound" would also adopt a non-coplanar orientation to minimize steric hindrance.
Table 2: Representative Crystallographic Data for a Related Pyrazole Derivative (4-benzyl-1H-pyrazole)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.6651 (5) |
| b (Å) | 5.7566 (6) |
| c (Å) | 13.2321 (9) |
| β (°) | 101.732 (4) |
| Volume (ų) | 422.51 (6) |
| Z | 2 |
Data obtained at 150 K for C₁₀H₁₀N₂. researchgate.net
The analysis of crystallographic data extends beyond the individual molecule to the supramolecular assembly, which is governed by intermolecular interactions. iucr.org For "this compound," the primary amine group (-NH₂) and the pyrazole nitrogen atoms are key sites for hydrogen bonding.
Based on the structures of similar pyrazoles, the following interactions are expected to be significant in the crystal lattice:
N-H···N Hydrogen Bonds: The amine group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the pyrazole ring can act as an acceptor. This is a dominant interaction in many pyrazole structures, often leading to the formation of dimers, chains (catemers), or more complex networks. nih.govmdpi.com
C-H···π Interactions: The hydrogen atoms of the benzyl group's CH₂ and the phenyl ring can interact with the π-electron clouds of adjacent pyrazole or phenyl rings. researchgate.net
In the crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole, N-H···N hydrogen bonds and N-H···π interactions are observed, creating a complex supramolecular architecture. nih.gov Similarly, the packing of 1,4-bis(4-cyanobenzyl)piperazine is dominated by weak C—H⋯N and C—H⋯π interactions. researchgate.net The interplay of these non-covalent forces dictates the final crystal packing, influencing properties like solubility and melting point.
Computational and Theoretical Investigations of 1 Benzyl 3 Methyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations for Electronic Structure
The electronic structure of a molecule governs its chemical behavior. Quantum chemical calculations offer a detailed picture of how electrons are distributed within 1-benzyl-3-methyl-1H-pyrazol-4-amine, identifying regions of high or low electron density, which are key to its reactivity.
Density Functional Theory (DFT) Methods
Density Functional Theory (DFT) is a mainstay of modern computational chemistry, balancing accuracy with computational cost. For pyrazole (B372694) derivatives, DFT methods are widely used to investigate electronic and structural properties. eurjchem.comnih.govresearchgate.netnih.gov A typical approach involves using a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory with corrections for electron correlation. eurjchem.comnih.gov These calculations can determine various electronic parameters. For instance, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. eurjchem.comijcce.ac.ir
Basis Set Selection and Computational Efficiency
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. numberanalytics.com The selection process involves a trade-off between accuracy and computational cost. umich.eduarxiv.org
For a molecule like this compound, which contains hydrogen, carbon, and nitrogen atoms, several types of basis sets are suitable:
Pople-style basis sets (e.g., 6-31G(d,p)) : These are widely used and offer a good balance for initial studies. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds.
Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) : Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit, allowing for controlled improvement of calculation accuracy. numberanalytics.comresearchgate.net They are often preferred for high-accuracy energy calculations.
def2 basis sets (e.g., def2-TZVP) : These are modern, well-balanced basis sets that perform reliably for a wide range of chemical systems and are often recommended for DFT calculations. psicode.org
Increasing the size of the basis set (e.g., from double-zeta DZ to triple-zeta TZ) improves accuracy but also significantly increases the computational time required for the calculation. umich.edu
Molecular Geometry Optimization and Conformational Analysis
The function of a molecule is intrinsically linked to its three-dimensional structure. Computational methods are used to find the most stable arrangement of atoms (the equilibrium geometry) and to explore the different shapes (conformations) the molecule can adopt.
Determination of Structural Parameters and Equilibrium Geometries
Geometry optimization is a computational process that seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. arxiv.org This process is typically performed using methods like DFT (e.g., B3LYP/6-31G(d)) which has proven effective for pyrazole derivatives. nih.govresearchgate.net The output of a successful optimization includes the equilibrium geometry and key structural parameters such as bond lengths, bond angles, and dihedral angles. These computed parameters can be compared with experimental data, if available, to validate the computational model.
Illustrative Table of Calculated Structural Parameters for a Pyrazole Derivative This table provides an example of typical bond lengths and angles that would be determined through geometry optimization. Actual values for this compound would require specific calculation.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(N1-N2) | Pyrazole ring N-N bond length | ~1.35 Å |
| r(N2-C3) | Pyrazole ring N-C bond length | ~1.33 Å |
| r(C3-C4) | Pyrazole ring C-C bond length | ~1.42 Å |
| r(C4-C5) | Pyrazole ring C-C bond length | ~1.38 Å |
| r(C4-N(amine)) | Bond between pyrazole ring and amino group | ~1.40 Å |
| ∠(N1-N2-C3) | Pyrazole ring internal angle | ~112° |
| ∠(N2-C3-C4) | Pyrazole ring internal angle | ~105° |
Potential Energy Surface (PES) Mapping for Conformational Preferences
This compound has several rotatable bonds, most notably the bond connecting the benzyl (B1604629) group to the pyrazole nitrogen (N1) and the bond of the C4-amine group. Rotation around these bonds gives rise to different conformers, each with a distinct energy.
A Potential Energy Surface (PES) map is a theoretical tool used to explore these conformational possibilities. njit.edupearson.com It is generated by systematically changing one or more key dihedral angles and calculating the energy at each point. This allows for the identification of low-energy conformers (local minima) and the energy barriers (transition states) that separate them. iu.edu.saresearchgate.net For the title compound, a key investigation would be the PES scan for the rotation of the benzyl group relative to the pyrazole ring. This would reveal the most stable orientation of the bulky benzyl substituent and the energy required to rotate it. Such analyses are crucial for understanding how the molecule's shape influences its interactions in different environments. njit.edu
Electronic Properties and Reactivity Indices
Computational chemistry provides profound insights into the electronic structure and reactivity of molecules. For this compound, density functional theory (DFT) calculations are commonly employed to predict its electronic properties. These theoretical investigations help in understanding the molecule's stability, reactivity, and potential sites for electrophilic and nucleophilic attacks.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov
A small HOMO-LUMO energy gap suggests high chemical reactivity and indicates that charge transfer can easily occur within the molecule. nih.govresearchgate.net For pyrazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the pyrazole ring and the amino group, while the LUMO tends to be distributed over the aromatic systems. Theoretical calculations for similar pyrazole structures show that the energy gap is typically small, suggesting these molecules are chemically reactive. researchgate.netresearchgate.net The energies of these orbitals are crucial parameters in quantitative structure-activity relationship (QSAR) studies. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.8 to -6.2 |
| LUMO Energy | -1.2 to -1.6 |
| HOMO-LUMO Gap (ΔE) | 4.4 to 4.8 |
Note: These values are illustrative, based on typical DFT calculations for similar pyrazole derivatives.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and identify the regions susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays different colors to represent varying electrostatic potential values on the molecule's surface. researchgate.net
Red and Orange/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, these regions are expected to be localized around the nitrogen atoms of the pyrazole ring and the amino group, making them the most probable sites for electrophilic attack. researchgate.netnih.gov
Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These are typically found around the hydrogen atoms, particularly the amine hydrogens, indicating sites prone to nucleophilic attack. nih.gov
Green Regions: These areas represent neutral or zero potential. nih.gov
The MEP analysis provides a visual representation of the molecule's polarity and charge-related properties, reinforcing the understanding of its reactive sites. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, including charge transfer and intramolecular interactions. researchgate.net This analysis localizes orbitals into one- or two-center orbitals, which correspond to the classic Lewis structure concepts of lone pairs and chemical bonds. researchgate.net
For this compound, NBO analysis would likely reveal significant delocalization of electron density. Key interactions would include:
Hyperconjugation: The analysis quantifies the stabilization energy (E(2)) associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. Significant interactions are expected between the lone pair orbitals of the nitrogen atoms (donors) and the antibonding π* orbitals of the pyrazole and benzyl rings (acceptors).
These interactions are crucial for understanding the electronic communication between the different functional groups within the molecule.
Table 2: Illustrative NBO Analysis - Major Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) of Amino Group | π* (C=C) of Pyrazole Ring | > 5.0 |
| LP (N) of Pyrazole Ring | π* (C=C) of Benzyl Ring | > 2.0 |
| σ (C-H) of Methyl Group | π* (C=C) of Pyrazole Ring | ~ 1.5 |
Note: LP denotes a lone pair. Values are representative for pyrazole systems.
Mulliken Population Analysis and Atomic Charge Distribution
Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. uni-muenchen.de This analysis helps in understanding the distribution of electrons across the molecular framework, which influences properties like the dipole moment and molecular reactivity. researchgate.netuomphysics.net
In this compound, the Mulliken charges would be expected to show:
Negative Charges: The nitrogen atoms of the pyrazole ring and the exocyclic amino group will carry the most significant negative charges due to their high electronegativity.
Positive Charges: The hydrogen atoms, especially those bonded to the nitrogen of the amino group, will exhibit positive charges. The carbon atoms adjacent to the electronegative nitrogen atoms will also carry partial positive charges.
It is important to note that while useful, Mulliken charges can be sensitive to the basis set used in the calculation. uni-muenchen.de Nevertheless, they provide a qualitative picture of the charge distribution.
Table 3: Representative Mulliken Atomic Charges
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| N (amino group) | -0.4 to -0.6 |
| N (pyrazole ring) | -0.2 to -0.4 |
| C (attached to NH2) | +0.1 to +0.3 |
| H (of NH2) | +0.2 to +0.3 |
Note: Values are illustrative and depend on the specific computational method and basis set.
Fukui Functions and Chemical Reactivity Descriptors
Fukui functions are used within the framework of conceptual DFT to identify the most reactive sites in a molecule. They describe the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the prediction of sites for electrophilic, nucleophilic, and radical attacks.
For this compound, these descriptors would quantify its reactivity profile. The Fukui functions would likely confirm that the nitrogen atoms and certain carbon atoms in the pyrazole ring are the primary sites for electrophilic attack, while regions around the hydrogen atoms are more susceptible to nucleophilic attack, consistent with MEP analysis.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models, particularly DFT, are powerful tools for predicting and interpreting the spectroscopic properties of molecules. By calculating vibrational frequencies and electronic transitions, computational methods can aid in the assignment of experimental spectra.
For this compound, theoretical calculations can predict:
Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated and compared with experimental FT-IR and FT-Raman spectra. This helps in assigning specific vibrational modes to the observed spectral bands, such as N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, and C=C/C=N stretching of the pyrazole ring.
NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) methods can be used to predict the 1H and 13C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental data, are invaluable for confirming the molecular structure. mdpi.com
UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra by determining the energies of electronic transitions. researchgate.net This allows for the assignment of absorption bands observed in the experimental UV-Vis spectrum to specific electronic transitions, often corresponding to π → π* transitions within the aromatic systems.
These theoretical predictions provide a robust framework for the comprehensive characterization of this compound and help in correlating its structure with its observed spectroscopic properties.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computed Vibrational Frequencies (IR, Raman)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. The process typically involves optimizing the molecular geometry at a chosen level of theory and basis set, followed by a frequency calculation. The B3LYP functional with a basis set like 6-311++G(d,p) is a common choice for such calculations. The output provides the harmonic vibrational frequencies, IR intensities, and Raman activities.
For pyrazole derivatives, characteristic vibrational modes include:
N-H/C-H stretching: Typically observed in the high-frequency region of the spectrum. Aromatic C-H stretching vibrations usually appear between 3100 and 3000 cm⁻¹.
C=C and C=N stretching: These vibrations from the pyrazole ring are expected in the 1600-1400 cm⁻¹ region.
Ring breathing modes: These involve the concerted expansion and contraction of the pyrazole ring.
Substituent-specific vibrations: This would include vibrations of the benzyl and methyl groups, such as CH₂ bending and CH₃ rocking modes.
A comparison between calculated and experimental spectra for a related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, demonstrated good agreement for C-H stretching vibrations observed between 3123 and 2927 cm⁻¹. For pyrazole systems, C-C aromatic stretching vibrations are typically identified in the 1625–1430 cm⁻¹ range.
Table 1: Illustrative Computed Vibrational Frequencies for a Substituted Pyrazole Derivative (Note: This data is representative and not specific to this compound)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3450 |
| Aromatic C-H Stretch | 3100 - 3000 |
| CH₂ Asymmetric Stretch | 2980 |
| CH₂ Symmetric Stretch | 2900 |
| C=N Stretch | 1620 |
| C=C Stretch (ring) | 1580 |
Predicted Nuclear Magnetic Resonance Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived.
Calculations are usually performed on the optimized geometry of the molecule. The computed shielding constants are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). The accuracy of predicted ¹H and ¹³C NMR chemical shifts is often high, with reported root-mean-square (RMS) errors as low as 0.05 ppm for ¹H shifts in certain models. For a benzimidazole (B57391) derivative, theoretical and experimental ¹H NMR chemical shifts showed strong correlation.
For this compound, key predicted shifts would include:
¹H NMR: Distinct signals for the amine (-NH₂) protons, the pyrazole ring proton, the benzyl CH₂ protons, the aromatic protons of the benzyl group, and the methyl group protons.
¹³C NMR: Signals for each unique carbon atom in the pyrazole ring, the benzyl group, and the methyl group.
Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This data is illustrative and not specific to this compound)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| -NH₂ | 4.5 - 5.5 |
| Benzyl -CH₂- | 5.2 |
| Aromatic C-H | 7.2 - 7.5 |
| Pyrazole C-H | 7.6 |
| -CH₃ | 2.3 |
| ¹³C NMR | |
| Pyrazole C-NH₂ | 140 |
| Pyrazole C-CH₃ | 150 |
| Pyrazole C-H | 110 |
| Benzyl -CH₂- | 55 |
| Aromatic C (ipso) | 138 |
| Aromatic C | 127 - 129 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the intensity of the absorption bands.
The choice of functional and basis set is crucial for accurate TD-DFT predictions. Functionals like CAM-B3LYP are often employed, especially for systems where charge-transfer excitations are important. Solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM). These calculations provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, and help to understand the molecule's photophysical properties. For instance, studies on pyranoquinoline derivatives have successfully used TD-DFT to analyze their electronic spectra.
Solvent Effects and Tautomeric Equilibria Investigations
The structure and properties of pyrazole derivatives can be significantly influenced by their environment, particularly the solvent. Computational studies can model these effects using either implicit solvent models (like PCM) or explicit solvent models where individual solvent molecules are included in the calculation. These models can predict how properties like spectral features and molecular geometry change in different solvents.
Pyrazoles can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. For asymmetrically substituted pyrazoles, one tautomer is generally more stable than the other. Experimental studies on 3(5)-phenylpyrazoles have shown that they exist as mixtures, with the 3-phenyl tautomer being predominant in solution and also the form present in the solid state. Computational chemistry can be used to calculate the relative energies of different tautomers, thereby predicting the equilibrium constant between them. These calculations are crucial for understanding the reactivity and biological activity of such compounds.
Advanced Theoretical Studies
Topological Analyses (e.g., AIM, ELF, LOL)
Advanced theoretical analyses provide deeper insights into the chemical bonding and electronic structure of a molecule.
Atoms in Molecules (AIM) Theory: AIM analysis, developed by Richard Bader, partitions the electron density of a molecule to define atoms and the bonds between them. It characterizes the nature of chemical bonds (e.g., covalent vs. ionic) based on the properties of the electron density at bond critical points.
Electron Localization Function (ELF) and Localization-Opposed Locator (LOL): ELF and LOL are methods used to visualize regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores. These analyses provide a chemically intuitive picture of the electron distribution in a molecule. Such analyses have been applied to various heterocyclic systems to understand their reactivity and bonding.
Studies on Nonlinear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. Computational methods are essential for predicting the NLO response of a molecule, which is characterized by properties like the first hyperpolarizability (β).
Chemical Transformations and Derivatization Strategies of 1 Benzyl 3 Methyl 1h Pyrazol 4 Amine
Reactions Involving the Primary Amine Functionality
The primary amino group at the C4 position of the pyrazole (B372694) ring is a key site for derivatization. Its nucleophilic character allows it to readily participate in a variety of common organic reactions.
Amide Formation and Acylation Reactions
The reaction of the primary amine of 1-Benzyl-3-methyl-1H-pyrazol-4-amine with acylating agents such as acyl chlorides or carboxylic anhydrides is a straightforward method to produce the corresponding N-pyrazolyl amides. This amide coupling is a robust and widely used transformation. nih.govacs.org For instance, the acylation of a similar compound, 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine, with various benzoyl chlorides is a key step in the synthesis of potential anticancer agents. nih.gov The reaction typically proceeds under standard conditions, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. acs.org
These acylation reactions are not limited to simple benzoyl chlorides. A broad range of aliphatic and aromatic acylating agents can be employed, leading to a diverse set of amide derivatives. rsc.org The selectivity of these reactions is generally high for the primary amine, which is more nucleophilic than the pyrazole ring nitrogens. rsc.orgrsc.org
Table 1: Examples of Acylation Reactions with Pyrazole Amines
| Amine Reactant | Acylating Agent | Product | Reference |
|---|---|---|---|
| 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine | 4-((Cyclohexyloxy)methyl)benzoyl acid | N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-((cyclohexyloxy)methyl)benzamide | nih.gov |
| 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine | 4-(Chloromethyl)benzoyl chloride | N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-(chloromethyl)benzamide | nih.gov |
Imine/Schiff Base Formation and Subsequent Reductions
The primary amine of this compound can undergo condensation with various aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. researchgate.nettsijournals.com This reaction is typically catalyzed by a small amount of acid and involves the removal of water. chemrxiv.org The resulting C=N double bond of the Schiff base is a versatile functional group for further transformations.
A significant application of this reaction is in reductive amination. masterorganicchemistry.comyoutube.com This process involves the formation of the imine, which is then reduced in situ or in a subsequent step to a more substituted secondary amine. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN), which can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comyoutube.com This one-pot procedure is a highly efficient method for creating new C-N bonds and avoids the over-alkylation issues often associated with direct alkylation of amines. masterorganicchemistry.com
Table 2: Reductive Amination Reaction Overview
| Step | Reactants | Intermediate/Product | Key Features |
|---|---|---|---|
| 1. Imine Formation | This compound + Aldehyde/Ketone | Schiff Base (Imine) | Acid-catalyzed, reversible |
| 2. Reduction | Schiff Base + Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Secondary Amine | Irreversible, selective for iminium ion |
Alkylation and Arylation of the Amine Nitrogen
Direct alkylation of the primary amine in this compound with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternization. masterorganicchemistry.com As mentioned, reductive amination provides a more controlled route to mono-alkylation. masterorganicchemistry.com However, under specific conditions, direct alkylation can be achieved. For industrial processes involving pyrazole N-alkylation, gas-phase reactions over solid acid catalysts at high temperatures (150-400°C) have been developed. google.com
N-arylation of the amine can be accomplished using copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods allow for the formation of a bond between the amine nitrogen and an aryl halide or sulfonate. Copper-catalyzed N-arylation has proven effective for a wide range of nitrogen-containing heterocycles, including pyrazoles, and tolerates various functional groups. acs.org
Formation of α-Aminophosphonates
A particularly important transformation of this compound is its participation in the Kabachnik-Fields reaction. wikipedia.orgorganic-chemistry.org This is a one-pot, three-component reaction involving the amine, an aldehyde (or ketone), and a dialkyl or diaryl phosphite. nih.govrsc.org The reaction leads to the formation of α-aminophosphonates, which are significant as structural analogs of α-amino acids and often exhibit interesting biological activities. rsc.orgresearchgate.net
The mechanism typically begins with the formation of a Schiff base from the amine and the carbonyl compound, which is then attacked by the nucleophilic phosphite. wikipedia.orgnih.gov The reaction can be catalyzed by Lewis acids, such as lithium perchlorate (B79767) or copper(II) triflate, to improve yields and reaction times. nih.govrsc.orgscispace.com This method is highly efficient for generating complex molecules with pyrazole and aminophosphonate moieties in a single step. nih.govekb.eg
Table 3: Kabachnik-Fields Reaction Components
| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Phosphorus Source) | Product |
|---|
Functionalization of the Pyrazole Ring System
While the primary amine is a major site of reactivity, the pyrazole ring itself can also be functionalized, although the existing substituents influence the position and feasibility of these reactions.
Electrophilic Aromatic Substitution (if applicable)
The pyrazole ring is an aromatic heterocycle. The C4-amino group is a strong electron-donating group, which activates the pyrazole ring towards electrophilic substitution. The N1-benzyl and C3-methyl groups also influence the ring's electron density. In 4-aminopyrazoles, the C5 position is the most likely site for electrophilic attack due to the strong activating and ortho-, para-directing nature of the amino group.
While specific examples of electrophilic substitution on this compound are not extensively documented, related reactions on other pyrazole systems provide insight. For instance, the Vilsmeier-Haack reaction (formylation) on 1-substituted-3-methyl-5-pyrazolones occurs at the C4 position. chemrxiv.org In another example, palladium-catalyzed direct arylation of 1-methyl-4-nitro-1H-pyrazole occurs at the C5 position, demonstrating the accessibility of this site to substitution, even with a deactivating nitro group present. nih.gov Given the powerful activating effect of the amino group, it is highly probable that electrophiles such as halogens (in halogenation), nitric acid (in nitration), or acyl chlorides (in Friedel-Crafts acylation) would react at the C5 position of this compound, provided appropriate reaction conditions are employed.
C-H Activation and Functionalization Strategies
The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical approach in modern organic synthesis, enabling the construction of complex molecules from simple precursors. In the context of this compound, C–H activation strategies can be envisioned for both the pyrazole ring and the N-benzyl substituent, although direct examples on this specific molecule are not extensively documented. However, principles from related heterocyclic systems provide a clear blueprint for potential transformations.
Research into pyrazole derivatives has shown that C–H activation is a viable strategy. For instance, rhodium-catalyzed ortho C–H functionalization has been successfully applied to the N-phenyl ring of pyrazolone (B3327878) derivatives. acs.org This type of reaction typically involves an ortho-directing group, and while the N-benzyl group lacks a classical directing functionality, the pyrazole nitrogen itself can influence the reactivity of the ortho-protons on the benzyl (B1604629) ring.
Furthermore, palladium-catalyzed C–H activation is a well-established method for functionalizing various heterocycles. nih.govmdpi.com For example, the C3-position of indoles can be activated by a Pd(II) catalyst to form C-C bonds. mdpi.com A similar strategy could potentially be applied to the C5 position of the pyrazole ring in this compound, which is the most likely site for electrophilic attack or metallation, given that the C4 position is substituted. Such a reaction would involve the formation of a pyrazolyl-palladium intermediate, which could then engage in cross-coupling reactions with various partners like aryl halides, alkenes, or alkynes to introduce new substituents at the C5 position.
Table 1: Potential C-H Functionalization Reactions This table is illustrative and based on analogous reactions in related heterocyclic systems.
| Reaction Type | Catalyst/Reagents | Potential Site | Product Type | Reference (Analogous System) |
|---|---|---|---|---|
| Arylation | Pd(OAc)₂, PPh₃, Aryl Halide | Pyrazole C5-H | 5-Aryl-1-benzyl-3-methyl-1H-pyrazol-4-amine | nih.gov |
| Olefination | [RhCp*Cl₂]₂, AgSbF₆, Alkene | Benzyl C-H (ortho) | Ortho-alkenylated benzyl derivative | acs.org |
| Benzylation | Pd₂(dba)₃, Ligand, Benzyl Alcohol | Pyrazole C5-H | 5-Benzyl-1-benzyl-3-methyl-1H-pyrazol-4-amine | mdpi.com |
Introduction of Diverse Substituents on the Pyrazole Ring
The introduction of various functional groups onto the pyrazole core is crucial for modifying the properties of the molecule. Besides C-H activation, several other strategies can be employed to functionalize the pyrazole ring of this compound.
The primary amino group at the C4 position is a key handle for derivatization. It can be converted into a wide array of other functional groups. For instance, diazotization using nitrous acid would yield a diazonium salt, a versatile intermediate that can be substituted by halogens (Sandmeyer reaction), a hydroxyl group, or a cyano group. The amino group can also readily form amides, sulfonamides, or ureas through reactions with acyl chlorides, sulfonyl chlorides, and isocyanates, respectively. Condensation with aldehydes or ketones can yield Schiff bases (imines), which can be further reduced to secondary amines or used in cyclization reactions. uni.lu
For functionalizing the pyrazole ring itself, electrophilic aromatic substitution is a common pathway for pyrazoles, typically occurring at the C4 position. mdpi.com However, since this position is already occupied by the amino group in the target molecule, substitution would be directed to the C5 position. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method to introduce a formyl group (-CHO) onto electron-rich heterocyles, including pyrazoles. nih.govsemanticscholar.org Applying this reaction to a related N-benzyl pyrazole lacking the C4-amino group would typically result in formylation at the C4 position. The reactivity of the C5 position in this compound towards such electrophilic substitution would depend on the activating nature of the amino and alkyl groups versus any steric hindrance.
Modifications of the Benzyl Moiety
The benzyl group offers another site for structural modification, allowing for changes that are electronically and sterically distinct from alterations to the pyrazole core.
Aromatic Substitution Reactions
The phenyl ring of the N-benzyl group can undergo electrophilic aromatic substitution reactions. msu.edu The N-pyrazolyl substituent is generally considered to be deactivating but ortho-, para-directing. Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation (R-Cl/AlCl₃ or RCOCl/AlCl₃) would be expected to yield a mixture of ortho- and para-substituted products. msu.educhemistry.coach The reaction conditions would need to be carefully controlled to avoid polysubstitution or undesired side reactions.
Conversely, if the benzyl ring were to contain a strong electron-withdrawing group, it could become susceptible to nucleophilic aromatic substitution (SNAr). youtube.com For example, if a nitro group were introduced at the para position, a nucleophile could displace a leaving group (like a halogen) situated at the ortho or para position relative to the nitro group.
Side-Chain Functionalization (e.g., Oxidation, Halogenation)
The benzylic methylene (B1212753) (-CH₂-) bridge is another reactive site. Benzylic positions are readily oxidized. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the methylene group to a carbonyl, yielding the corresponding N-benzoyl derivative.
Benzylic halogenation, particularly bromination using N-bromosuccinimide (NBS) with a radical initiator, is a standard transformation. This would replace one of the benzylic hydrogens with a bromine atom, creating a reactive intermediate that could be used for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -OR).
Table 2: Examples of Benzyl Moiety Functionalization
| Reaction Type | Reagents | Moiety | Product |
|---|---|---|---|
| Aromatic Nitration | HNO₃, H₂SO₄ | Phenyl Ring | para/ortho-Nitrobenzyl derivative |
| Aromatic Bromination | Br₂, FeBr₃ | Phenyl Ring | para/ortho-Bromobenzyl derivative |
| Side-Chain Oxidation | KMnO₄ | Methylene (-CH₂-) | N-Benzoyl derivative |
| Side-Chain Bromination | NBS, AIBN | Methylene (-CH₂-) | N-(α-bromobenzyl) derivative |
Cycloaddition and Condensation Reactions for Novel Ring Systems
The this compound scaffold is an excellent building block for constructing more complex, fused, or linked heterocyclic systems through cycloaddition and condensation reactions.
The C4-amino group is a potent nucleophile and can participate in various condensation reactions. A straightforward reaction is the condensation with β-dicarbonyl compounds (like acetylacetone (B45752) or ethyl acetoacetate) or their equivalents to form new heterocyclic rings. For example, reaction with a 1,3-dicarbonyl could lead to the formation of a pyrimidine (B1678525) or diazepine (B8756704) ring fused or linked to the pyrazole.
Multicomponent reactions are particularly efficient for building molecular complexity. A well-documented reaction for related pyrazolones is the base-catalyzed reaction with an aldehyde and an active methylene compound like malononitrile. nih.gov This type of reaction, when applied to 1-benzyl-3-methyl-1H-pyrazol-5-ol (a potential precursor or related compound), yields pyrano[2,3-c]pyrazole systems. nih.gov It is conceivable that the amino group of the target compound could participate in similar multicomponent condensations to generate novel fused heterocycles. For example, condensation of 4-aminopyrazoles with α,β-unsaturated ketones can be used to construct pyrazolo[3,4-b]pyridines.
Cycloaddition reactions offer another route to novel ring systems. While the pyrazole itself can act as a dipole in [3+2] cycloadditions, a more common strategy involves modifying one of the substituents to participate in the reaction. acs.org For instance, the C4-amino group could be converted into an azide (B81097) via diazotization followed by substitution. The resulting 4-azidopyrazole could then undergo [3+2] cycloaddition with alkynes or alkenes to form triazole or triazoline rings, respectively.
Table 3: Potential Cyclization Reactions
| Reaction Type | Reactants | Resulting System | Reference (Analogous System) |
|---|---|---|---|
| Condensation | Aldehyde, Malononitrile | Pyrano[2,3-c]pyrazole | nih.gov |
| Condensation | 1,3-Diketone | Pyrazolo[3,4-b]pyridine | nih.gov |
| Knoevenagel Condensation | Chromone-3-carbaldehyde | (Pyrazol-4-ylidene)methyl]chromone | researchgate.net |
| [3+2] Cycloaddition | (Derivative) 4-Azidopyrazole, Alkyne | Pyrazolyl-triazole | acs.org |
Synthesis of Structurally Diverse Pyrazole Derivatives
The chemical transformations discussed in the preceding sections collectively enable the synthesis of a vast library of structurally diverse derivatives starting from this compound. The strategic functionalization of the pyrazole ring, the benzyl moiety, and the amino group allows for systematic exploration of the chemical space around this core structure.
The synthesis of 1,3,5-trisubstituted pyrazoles is a common goal in medicinal chemistry, and the functionalization of the C5 position via C-H activation or other electrophilic substitution methods is a key step toward this. Combining this with modifications on the benzyl group (e.g., introducing substituents on the phenyl ring) and derivatization of the amino group (e.g., acylation) can rapidly generate a large number of analogs.
Furthermore, using the aminopyrazole as a scaffold in condensation and cycloaddition reactions leads to more complex polycyclic systems. The creation of fused ring systems like pyrano[2,3-c]pyrazoles nih.gov or pyrazolo[3,4-b]pyridines significantly alters the shape and electronic properties of the parent molecule, leading to derivatives with potentially novel applications. For example, the condensation of pyrazolones with various aromatic aldehydes is a widely used method to produce 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), which are compounds with significant structural complexity and biological interest. nih.gov Similar strategies starting from the aminopyrazole can be envisioned.
The ability to selectively modify different parts of the molecule allows for a modular approach to library synthesis, making this compound a valuable starting material for creating diverse chemical entities.
Design and Synthesis of Pyrazole-Containing Heterocycles: An Unwritten Chapter
The amino group at the C4 position of a pyrazole ring is, in theory, a prime functional handle for a variety of chemical transformations. It can act as a nucleophile in condensation reactions with dicarbonyl compounds, β-ketoesters, or their equivalents to construct fused heterocyclic systems. For instance, the reaction of aminopyrazoles with 1,3-dicarbonyl compounds is a well-established route to pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activities.
However, a diligent search of chemical databases and scientific journals has yielded no specific studies detailing the reaction of this compound in such cyclization reactions. The influence of the N1-benzyl and C3-methyl substituents on the nucleophilicity of the C4-amino group and the subsequent cyclization efficiency remains to be experimentally determined.
Development of Complex Molecular Architectures Utilizing the Pyrazolamine Scaffold: A Field of Untapped Potential
The development of complex molecular architectures often relies on the strategic functionalization of a core scaffold. The this compound scaffold holds theoretical promise for the construction of more elaborate molecules. The primary amine could be acylated, sulfonylated, or used in multicomponent reactions to introduce diverse side chains and build molecular complexity.
Furthermore, the pyrazole ring itself can be subject to further functionalization, although the existing substituents would direct any subsequent reactions. For example, electrophilic substitution would likely be directed to the C5 position, if sterically accessible.
Despite these theoretical possibilities, the scientific literature does not currently contain reports on the use of this compound as a scaffold for developing complex molecular architectures. The potential of this compound as a building block in drug discovery or materials science is, therefore, yet to be realized.
Role of 1 Benzyl 3 Methyl 1h Pyrazol 4 Amine in Advanced Organic Synthesis
Applications as a Versatile Building Block in Complex Molecule Synthesis
1-Benzyl-3-methyl-1H-pyrazol-4-amine is a highly valued building block in the synthesis of complex molecules, primarily due to the reactivity of its 4-amino group, which readily participates in cyclization reactions to form fused heterocyclic systems. This reactivity is central to the construction of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, scaffolds that are prevalent in a multitude of biologically active compounds. mdpi.commdpi.comresearchgate.net
The synthesis of pyrazolo[3,4-b]pyridines, for instance, can be achieved by reacting this compound with various 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov The reaction proceeds through a condensation mechanism, where the amino group of the pyrazole (B372694) attacks the carbonyl carbons of the dicarbonyl compound, leading to the formation of the fused pyridine (B92270) ring. The specific substituents on the resulting pyrazolo[3,4-b]pyridine can be controlled by the choice of the 1,3-dicarbonyl partner, allowing for the generation of a diverse range of derivatives. nih.gov A general representation of this synthetic approach is the reaction with nonsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of two regioisomers depending on the relative electrophilicity of the two carbonyl groups. nih.gov
Similarly, the reaction of this compound with α,β-unsaturated ketones provides another efficient route to pyrazolo[3,4-b]pyridines. nih.gov This reaction typically proceeds via a Michael addition of the amino group to the unsaturated system, followed by an intramolecular cyclization and subsequent aromatization to yield the final fused heterocyclic product. The versatility of this method is enhanced by the wide availability of α,β-unsaturated ketones, enabling the introduction of a variety of substituents onto the pyridine ring.
The following table summarizes representative examples of complex molecules synthesized using aminopyrazole building blocks, illustrating the versatility of precursors like this compound.
| Starting Aminopyrazole | Reagent | Resulting Complex Molecule | Reference |
| 1-Phenyl-3-methyl-5-amino-pyrazole | 1,3-Diketones | N-Phenyl-3-methyl-pyrazolo[3,4-b]pyridines | nih.gov |
| 5-Aminopyrazoles | Alkynyl Aldehydes | Halogen-functionalized pyrazolo[3,4-b]pyridines | nih.gov |
| 5-Amino-1-phenylpyrazole | Unsaturated Ketones | Pyrazolo[3,4-b]pyridines | mdpi.com |
| 3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine | Vilsmeier-Haack Reagent | 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | mdpi.com |
Precursor for Advanced Chemical Intermediates
Beyond its direct use in the synthesis of final target molecules, this compound also serves as a crucial precursor for the preparation of advanced chemical intermediates. These intermediates, in turn, can be further elaborated into a wider range of complex structures. A significant application in this context is the synthesis of pyrazolo[3,4-d]pyrimidines. researchgate.netsemanticscholar.org
The construction of the pyrazolo[3,4-d]pyrimidine scaffold from this compound can be accomplished through various synthetic strategies. One common method involves a one-flask reaction with N,N-substituted amides in the presence of a dehydrating agent like phosphorus tribromide (PBr₃), followed by heterocyclization promoted by an agent such as hexamethyldisilazane. semanticscholar.org This approach involves a Vilsmeier-Haack type amidination followed by an intramolecular cyclization to form the fused pyrimidine (B1678525) ring.
Another important transformation is the conversion of the 4-amino group into other functional groups, which then act as handles for further chemical modifications. For example, diazotization of the amino group can lead to the formation of a diazonium salt, which is a versatile intermediate for introducing a variety of substituents at the 4-position of the pyrazole ring.
The table below provides examples of advanced chemical intermediates that can be synthesized from aminopyrazole precursors.
| Precursor | Reagent(s) | Intermediate | Potential Application | Reference |
| 5-Aminopyrazoles | N,N-substituted amides, PBr₃, Hexamethyldisilazane | Pyrazolo[3,4-d]pyrimidines | Synthesis of kinase inhibitors | semanticscholar.org |
| 3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine | DMF, POCl₃ | Vilsmeier-Haack adduct | Precursor to fused pyrimidines | mdpi.com |
| 5-Aminopyrazoles | Formamide, PBr₃ | Pyrazolo[3,4-d]pyrimidines | Synthesis of biologically active heterocycles | semanticscholar.org |
Strategies for Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology that aims to generate collections of structurally diverse small molecules in an efficient manner. nih.govcam.ac.uk The core principle of DOS is to start from a common chemical scaffold and, through a series of branching reaction pathways, create a library of compounds with varied skeletons and stereochemistry. nih.govresearchgate.net
This compound is an ideal building block for DOS strategies. Its inherent functionality allows for multiple points of diversification. The amino group at the 4-position can be reacted with a wide range of electrophiles to initiate different cyclization cascades, leading to a variety of fused heterocyclic systems. nih.govnih.gov Furthermore, the pyrazole ring itself can be functionalized at other positions, and the benzyl (B1604629) group at the N1 position can be modified or replaced, adding another layer of diversity.
A typical DOS approach utilizing this compound would involve a "build/couple/pair" strategy. In the "build" phase, the core pyrazole scaffold is synthesized. In the "couple" phase, the amine functionality is reacted with a diverse set of coupling partners, such as dicarbonyls, unsaturated esters, or other bifunctional reagents. The "pair" phase would then involve subsequent intramolecular reactions to generate a library of distinct heterocyclic cores. This approach allows for the rapid exploration of a large chemical space from a single, readily accessible starting material. nih.gov
The application of DOS with building blocks like this compound facilitates the discovery of novel compounds with potential biological activities by providing access to a wide range of molecular architectures that might not be accessible through traditional linear synthesis. nih.govresearchgate.net
Conclusion and Future Research Perspectives
Summary of Key Synthetic and Characterization Advances
The synthesis of 4-aminopyrazoles is well-documented, providing a clear pathway to obtaining compounds like 1-Benzyl-3-methyl-1H-pyrazol-4-amine.
Synthesis: A prevalent and established method for synthesizing the 3-methyl-4-aminopyrazole core involves the condensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. chim.it For the target molecule, the likely precursors would be benzylhydrazine (B1204620) and a suitable β-ketonitrile, such as 2-cyano-3-butanone. The reaction typically proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile group to form the pyrazole (B372694) ring. chim.it The regioselectivity of the reaction, which determines the final position of the benzyl (B1604629) group on the pyrazole ring, is a critical aspect of the synthesis.
Another established route to 4-aminopyrazoles involves the Thorpe-Ziegler reaction of dicyanohydrazone intermediates, which are themselves formed from the reaction of anilines (or other primary amines) with malononitrile. rsc.org While more complex, this methodology allows for the construction of highly substituted pyrazoles.
Characterization: Once synthesized, the structural confirmation of this compound would rely on a standard suite of spectroscopic techniques. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would be expected to show distinct signals for the methyl protons, the methylene (B1212753) protons of the benzyl group, the aromatic protons of the benzyl ring, and the amine (NH2) protons. The pyrazole ring proton would also present a characteristic singlet. 13C NMR spectroscopy would complement this by identifying all unique carbon atoms, including those in the pyrazole ring and the benzyl substituent. nih.gov
Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups. Characteristic peaks would include N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and aliphatic portions, and C=C/C=N stretches associated with the pyrazole ring. mdpi.com
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound by identifying the molecular ion peak. researchgate.net
Elemental Analysis: Combustion analysis would provide the empirical formula, confirming the percentage composition of carbon, hydrogen, and nitrogen, which must align with the calculated values for its molecular formula, C₁₁H₁₃N₃. nih.gov
Unaddressed Challenges and Emerging Research Avenues
Despite established synthetic frameworks, challenges and opportunities for new research persist for compounds like this compound.
Unaddressed Challenges: A primary challenge in the synthesis of N-substituted pyrazoles is controlling regioselectivity. When using a monosubstituted hydrazine like benzylhydrazine, the reaction can potentially yield two regioisomers. Developing synthetic conditions that afford a single, desired isomer with high selectivity remains a significant focus. This often requires careful selection of catalysts, solvents, and reaction temperatures. chim.it Furthermore, achieving efficient, scalable, and environmentally benign synthesis protocols is a continuous challenge for the broader chemical industry.
Emerging Research Avenues: The primary value of a compound like this compound lies in its potential as a versatile chemical building block. scbt.com The amine functionality provides a reactive handle for further chemical modification, opening several research avenues:
Medicinal Chemistry: Aminopyrazoles are privileged scaffolds in drug discovery, known to be part of molecules with a wide range of biological activities. beilstein-journals.org This compound could serve as a starting point for the synthesis of new libraries of compounds to be screened for various therapeutic targets.
Materials Science: Pyrazole-based compounds have been investigated for their applications in creating organic materials with specific photophysical or electronic properties. orgsyn.org The functional groups on this molecule could be modified to develop novel ligands for metal complexes or to construct larger conjugated systems. mdpi.com
Agrochemicals: The pyrazole heterocycle is a core component of numerous herbicides and insecticides. New derivatives are constantly being explored to find more effective and selective agents. beilstein-journals.org
Potential for Further Exploration in Advanced Chemical Methodologies
Future research into the synthesis of this compound could benefit significantly from the adoption of modern synthetic technologies.
Microwave-Assisted Synthesis: It is well-established that microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields for the synthesis of heterocyclic compounds, including pyrazoles. chim.itrsc.org Applying this technology to the condensation reaction for this specific amine could lead to more efficient and rapid production.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control compared to traditional batch synthesis. The synthesis of this pyrazole could be adapted to a flow process, allowing for safer handling of reactive intermediates and easier scale-up for potential industrial applications.
Novel Catalytic Systems: Research into new catalysts, such as metal-organic frameworks or nanoparticles, could provide pathways to more selective and efficient pyrazole syntheses. For instance, C-F activation strategies have been used to synthesize complex pyrazole-containing structures and represent an area of advanced methodology. mdpi.com The development of catalysts that can direct the regioselectivity of the initial cyclization would be a particularly valuable advancement.
Q & A
Q. What are the standard synthetic protocols for preparing 1-Benzyl-3-methyl-1H-pyrazol-4-amine, and how are intermediates characterized?
The synthesis typically involves cyclization and substitution reactions. For example, pyrazole derivatives are often synthesized via condensation of ketones with hydrazines or by reacting α,β-unsaturated ketones with nucleophiles like malononitrile. Intermediate characterization relies on spectral methods:
- IR spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300–3400 cm⁻¹).
- ¹H/¹³C NMR resolves regiochemistry, such as benzyl proton signals (δ ~4.5–5.0 ppm) and pyrazole ring protons (δ ~6.5–8.0 ppm) .
- Mass spectrometry confirms molecular weight (e.g., HRMS m/z 215 [M+H]⁺ for a related compound) .
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
Common assays include:
- Antibacterial screening via agar diffusion or broth dilution to determine MIC (minimum inhibitory concentration) against Gram-positive/negative strains .
- Cytotoxicity testing using MTT assays to assess viability in cancer cell lines (e.g., IC₅₀ values) .
- Enzyme inhibition studies (e.g., carbonic anhydrase I/II inhibition) using spectrophotometric methods .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
Regioselectivity is influenced by steric and electronic factors. Strategies include:
Q. What methodologies resolve contradictions in biological activity data across structurally similar analogs?
Contradictions may arise from assay variability or subtle structural differences. Approaches include:
- Structure-activity relationship (SAR) studies to isolate critical substituents (e.g., benzyl vs. aryl groups) .
- Dose-response curve normalization to account for potency variations.
- Orthogonal assays (e.g., combining MTT with apoptosis markers) to validate mechanisms .
Q. How are advanced spectroscopic techniques used to resolve ambiguities in pyrazole derivative characterization?
- 2D NMR (COSY, HSQC) clarifies proton-proton and carbon-proton correlations in crowded spectra .
- X-ray crystallography confirms absolute configuration, as demonstrated for 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine (R factor = 0.045) .
- Dynamic NMR probes conformational exchange in solution .
Methodological Considerations
Q. What strategies optimize reaction yields for large-scale synthesis of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Catalyst screening : Copper(I) bromide or cesium carbonate improves coupling efficiency .
- Purification : Gradient chromatography (e.g., 0–100% EtOAc/hexane) isolates pure products .
Q. How can computational tools accelerate the design of novel pyrazole-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
